molecular formula C11H12N2O2S B460522 2-(3-Cyano-6-ethyl-5-methyl-2-pyridylthio)acetic acid CAS No. 371130-74-4

2-(3-Cyano-6-ethyl-5-methyl-2-pyridylthio)acetic acid

Cat. No.: B460522
CAS No.: 371130-74-4
M. Wt: 236.29g/mol
InChI Key: JPXIHAVHNVDMHX-UHFFFAOYSA-N
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Description

2-(3-Cyano-6-ethyl-5-methyl-2-pyridylthio)acetic acid is an organic compound that features a pyridine ring substituted with cyano, ethyl, and methyl groups, and a thioacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Cyano-6-ethyl-5-methyl-2-pyridylthio)acetic acid typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as ethyl acetoacetate and malononitrile.

    Substitution Reactions: The cyano, ethyl, and methyl groups are introduced through substitution reactions. For example, the cyano group can be introduced via a nucleophilic substitution reaction using cyanide ions.

    Thioacetic Acid Moiety Introduction: The thioacetic acid moiety is introduced through a thiolation reaction, where a thiol group is added to the pyridine ring, followed by acylation to form the thioacetic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Cyano-6-ethyl-5-methyl-2-pyridylthio)acetic acid can undergo various chemical reactions, including:

    Oxidation: The thioacetic acid moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for reduction reactions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-(3-Cyano-6-ethyl-5-methyl-2-pyridylthio)acetic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

    Industrial Applications: The compound can be used in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Cyano-6-ethyl-5-methyl-2-pyridylthio)acetic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano group can participate in hydrogen bonding, while the thioacetic acid moiety can form covalent bonds with nucleophilic sites on proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Cyano-6-ethyl-5-methyl-2-pyridylthio)propionic acid: Similar structure with a propionic acid moiety instead of acetic acid.

    2-(3-Cyano-6-ethyl-5-methyl-2-pyridylthio)butyric acid: Similar structure with a butyric acid moiety instead of acetic acid.

Uniqueness

2-(3-Cyano-6-ethyl-5-methyl-2-pyridylthio)acetic acid is unique due to its specific combination of substituents on the pyridine ring and the presence of the thioacetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-(3-cyano-6-ethyl-5-methylpyridin-2-yl)sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c1-3-9-7(2)4-8(5-12)11(13-9)16-6-10(14)15/h4H,3,6H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPXIHAVHNVDMHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(C=C1C)C#N)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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